molecular formula C15H10ClNO3 B11947012 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid CAS No. 853347-78-1

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid

Katalognummer: B11947012
CAS-Nummer: 853347-78-1
Molekulargewicht: 287.70 g/mol
InChI-Schlüssel: IUOJDAJVEVTSQK-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid is an organic compound with a complex structure that includes a chlorinated phenyl group, a furan ring, and a cyano group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylphenylboronic acid, which is then coupled with a furan derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and furan-containing molecules. Examples include:

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenylthiourea
  • 3-Chloro-4-methylphenylcarbamate

Uniqueness

What sets 3-(5-(3-Chloro-4-methylphenyl)-2-furyl)-2-cyano-2-propenoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are desired .

Eigenschaften

CAS-Nummer

853347-78-1

Molekularformel

C15H10ClNO3

Molekulargewicht

287.70 g/mol

IUPAC-Name

(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C15H10ClNO3/c1-9-2-3-10(7-13(9)16)14-5-4-12(20-14)6-11(8-17)15(18)19/h2-7H,1H3,(H,18,19)/b11-6+

InChI-Schlüssel

IUOJDAJVEVTSQK-IZZDOVSWSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)O)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.